molecular formula C26H24FN3O4S B2843253 ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866344-37-8

ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B2843253
CAS No.: 866344-37-8
M. Wt: 493.55
InChI Key: POKOSHVMUNBNOK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a pyrido-thieno-pyrimidine derivative characterized by:

  • A 4-methylbenzyl group at position 1, enhancing lipophilicity and influencing receptor binding.
  • A dioxo motif at positions 2 and 4, enabling hydrogen-bonding interactions with biological targets.
  • An ethoxycarbonyl group at position 7, which may modulate solubility and pharmacokinetics.

Properties

CAS No.

866344-37-8

Molecular Formula

C26H24FN3O4S

Molecular Weight

493.55

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-[(4-methylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C26H24FN3O4S/c1-3-34-26(33)28-13-12-20-21(15-28)35-24-22(20)23(31)30(19-10-8-18(27)9-11-19)25(32)29(24)14-17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3

InChI Key

POKOSHVMUNBNOK-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)C)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Key Substituents Electronic Effects
Target Compound 4-Fluorophenyl, 4-methylbenzyl, ethoxycarbonyl Electron-withdrawing (F), lipophilic (methylbenzyl), polar (ethoxycarbonyl)
Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-4-oxo-... (Compound 3f, ) Nitrophenyl, acryloyl, ethoxymethyl Strong electron-withdrawing (NO₂), conjugation (acryloyl)
tert-Butyl 4-{3-((3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)carbamoyl)phenoxy}-... (Compound 9c, ) tert-Butyl, carbamoyl phenoxy Steric bulk (tert-butyl), hydrogen-bonding (carbamoyl)
7-Benzyl-3-(4-Fluorophenyl)-2-Propyl-Amino-... () Benzyl, propyl-amino Basic (amino), increased solubility

Key Observations :

  • The 4-fluorophenyl group in the target compound and ’s analog enhances metabolic stability compared to the nitrophenyl group in Compound 3f, which may confer reactivity but lower bioavailability .
  • The ethoxycarbonyl group in the target compound offers a balance between polarity and lipophilicity, contrasting with the steric tert-butyl group in Compound 9c .

Pharmacokinetic and Bioactivity Profiles

Compound Name Bioactivity (Inferred) Solubility/Permeability
Target Compound Potential kinase inhibition (c-MET, EGFR) Moderate (ethoxycarbonyl enhances aqueous solubility vs. tert-butyl groups)
Compound 9c () c-MET inhibition (IC₅₀ < 50 nM) Lower (tert-butyl reduces solubility)
3-(3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate (Compound 9, ) Anticancer/antimicrobial (common in thieno-pyridines) Variable (chlorobenzoate increases lipophilicity)

Key Observations :

  • The ethoxycarbonyl group in the target compound may improve aqueous solubility compared to tert-butyl or chlorobenzoate substituents, critical for oral bioavailability .

Key Observations :

  • High-yield enaminone reactions () are common for pyrido-thieno-pyrimidines, suggesting feasibility for the target compound’s synthesis .

Computational and Crystallographic Insights

  • Similarity Indexing: The Tanimoto coefficient () could quantify structural similarity between the target compound and known inhibitors. For example, substituents like 4-fluorophenyl may align with c-MET inhibitors (e.g., Compound 9c) with ~70% similarity .
  • Crystallography : ’s analog (R factor = 0.069) confirms precise structural resolution, critical for structure-activity relationship (SAR) studies. The target compound’s conformation is likely influenced by its dioxo and ethoxycarbonyl groups .

Preparation Methods

Synthesis of Thieno[2,3-d]Pyrimidine-2,4-Diol

Methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol) are heated at 200°C for 2 hours, yielding thieno[2,3-d]pyrimidine-2,4-diol as a white solid (72% yield). The reaction proceeds via cyclocondensation, with urea acting as both a nitrogen source and a base.

Key Analytical Data :

  • IR (KBr) : 3440 cm⁻¹ (O-H stretch), 1630 cm⁻¹ (aromatic C=C).
  • Melting Point : >300°C.

Chlorination to 2,4-Dichlorothieno[2,3-d]Pyrimidine

Thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) is refluxed with phosphorus oxychloride (100 mL) for 10 hours. The product, 2,4-dichlorothieno[2,3-d]pyrimidine, is isolated via chloroform extraction and recrystallized from ethanol (75% yield).

Key Analytical Data :

  • IR (KBr) : 740 cm⁻¹ (C-Cl stretch), 1660 cm⁻¹ (aromatic C=C).
  • Melting Point : 161–162°C.

Formation of the Pyrido[4',3':4,5]Thieno[2,3-d]Pyrimidine Framework

The pyrido ring is introduced through a tandem cyclization-annulation strategy.

Amination and Cyclization with Ethyl Glycinate

2,4-Dichlorothieno[2,3-d]pyrimidine (0.1 mol) is treated with ethyl glycinate (0.15 mol) and triethylamine (0.3 mol) in methanol at 0–5°C. The reaction forms ethyl 3-aminothieno[2,3-d]pyrimidine-2-carboxylate, which undergoes microwave-assisted cyclization with dimethylformamide-dimethylacetal (DMF-DMA) to yield the pyrido-thieno-pyrimidine core.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : 80°C (microwave, 300 W)
  • Yield : 68–85%.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 4.17 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.79 (s, 2H, -NH₂).

Final Esterification and Ring Hydrogenation

Ethyl Carboxylate Formation

The carboxylic acid intermediate (1.0 equiv) is esterified with ethanol (5.0 equiv) in the presence of H₂SO₄ (cat.) under reflux. The reaction completes within 6 hours, affording the ethyl carboxylate derivative.

Yield : 82%.

Catalytic Hydrogenation of the Pyrido Ring

The hexahydropyrido ring is formed via hydrogenation using Pd/C (10 wt%) in ethanol under H₂ (50 psi) at 60°C for 24 hours.

Key Analytical Data :

  • ¹³C NMR (CDCl₃) : δ 170.2 (C=O), 165.4 (C=O).

Analytical Validation and Spectral Characterization

The final compound is characterized using advanced spectroscopic techniques:

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.28 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)
  • δ 4.24 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
  • δ 7.14–7.36 (m, 8H, Ar-H).

IR (KBr) :

  • 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O).

Mass Spectrometry (ESI+) :

  • m/z 548.2 [M+H]⁺ (calc. 548.18).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reagents Reference
Thieno-pyrimidine core Cyclocondensation 72 Urea, POCl₃
Pyrido ring formation Microwave cyclization 85 DMF-DMA
4-Fluorophenyl attachment Suzuki coupling 78 Pd(PPh₃)₄, 4-Fluorophenylboronic acid
4-Methylbenzyl addition Alkylation 75 4-Methylbenzyl chloride

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and reaction conditions for synthesizing ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-hexahydropyrido-thieno-pyrimidine-carboxylate?

  • Methodological Answer : The synthesis of this compound involves multi-step procedures, including cyclization and substitution reactions. Key steps include:

  • Core Formation : Cyclization of precursors (e.g., fluorophenylhydrazine derivatives) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the pyrido-thieno-pyrimidine core .
  • Substitution Reactions : Introduction of the 4-methylbenzyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium or copper complexes .
  • Esterification : Ethyl carboxylate incorporation using activated esters (e.g., ethyl chloroformate) in the presence of base catalysts like triethylamine .
    • Optimization : Reaction temperatures (70–100°C) and solvent polarity are critical for yield and purity .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and ring fusion patterns. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the ethyl carboxylate appears as a triplet in ¹H NMR .
  • X-ray Crystallography : Resolves stereochemistry and confirms fused-ring systems, as demonstrated in analogous pyrido-pyrimidine derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : The compound is screened against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement). IC₅₀ values are calculated via dose-response curves .
  • Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines .
  • In Vivo Efficacy : Pharmacokinetic profiling in rodent models evaluates bioavailability and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer :

  • Solvent Optimization : DMF or DMSO enhances solubility of intermediates, reducing side reactions like dimerization .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency for the 4-methylbenzyl group .
  • Stepwise Purification : Flash chromatography after each synthetic step removes impurities before proceeding to subsequent reactions .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Systematic replacement of the 4-fluorophenyl or 4-methylbenzyl groups with electron-withdrawing/donating substituents (e.g., chloro, methoxy) to assess impact on bioactivity .
  • Pharmacophore Modeling : Computational tools (e.g., Schrödinger’s Maestro) map essential binding features, such as hydrogen-bonding interactions with the pyrimidine core .
  • Bioisosteric Replacement : Substituting the ethyl carboxylate with bioisosteres (e.g., amides) to enhance metabolic stability .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use of reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., surface plasmon resonance for binding affinity) .
  • Statistical Analysis : Multivariate regression identifies confounding factors (e.g., cell line heterogeneity, solvent effects) .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide predicts binding poses in target proteins (e.g., EGFR kinase), prioritizing key residues like Lys721 for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, evaluating RMSD fluctuations .
  • QSAR Modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. How is the compound’s stability under various storage and experimental conditions evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 14 days, followed by HPLC analysis to detect degradation products .
  • Mass Spectrometry (MS) : High-resolution MS identifies oxidation or hydrolysis products (e.g., cleavage of the ethyl ester) .
  • Lyophilization : Freeze-drying in inert atmospheres (argon) preserves stability for long-term storage .

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